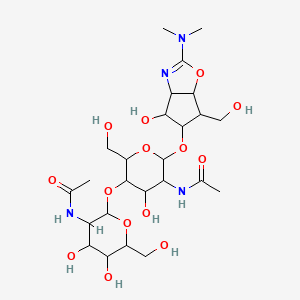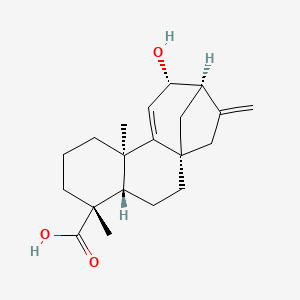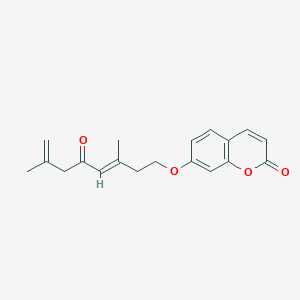![molecular formula C35H45N5 B1253844 Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)
Meso-decamethylcalix[5]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meso-decamethylcalix[5]pyrrole is a substituted calixpyrrole. It derives from a hydride of a calix[5]pyrrole.
Applications De Recherche Scientifique
Supramolecular Chemistry and Anion Recognition
Meso-decamethylcalix[5]pyrrole and its derivatives, known for their unique supramolecular chemistry, have been extensively studied for their applications in various scientific research areas. One notable application is in the field of anion recognition and extraction. The supramolecular organization of calixpyrrole with specific anion exchangers enhances selectivity towards certain anions like sulfate over others like nitrate. This effect is attributed to the supramolecular preorganization and thermodynamic stability imparted by the interaction between the calixpyrrole and the anion exchanger (Borman et al., 2011).
Synthesis and Structural Analysis
The synthesis of this compound is significant as it forms the foundation for further applications and studies. The direct synthesis of β-unsubstituted this compound from pyrrole and acetone is a noteworthy achievement, revealing that the presence of a bismuth salt is essential for obtaining the calix[5]pyrrole with the best results using Bi(NO3)3 (Chacón-García et al., 2009). The solid-state structure of meso-decamethyl-calix[5]pyrrole, determined via X-ray crystallography, provides valuable insights into its molecular structure and binding properties (Cafeo et al., 2002).
Ion Transport and Sensing
This compound has shown promising results in ion transport and sensing applications. It has been utilized as an ion-pair receptor, demonstrating the ability to form complexes with certain cations and anions. This property is leveraged for solvent-extraction studies, indicating the formation of ion-paired complexes under specific conditions (Wintergerst et al., 2008). Moreover, calix[5]pyrrole derivatives have been used as versatile precursors for calix[4]pyrrole-based chromogenic anion sensors, displaying sharp changes in color in the presence of certain anions (Farinha et al., 2010).
Molecular Recognition and Binding Affinities
The unique structure of this compound enables it to act as a receptor for various species, including neutral species, anions, cations, and ion pairs. Its derivatives, especially those with strapped functionalities, tend to display enhanced binding affinities and selectivities. This characteristic makes this compound and its derivatives valuable in molecular recognition, supramolecular extraction, separation technology, ion transport, and even as agents capable of inhibiting cancer cell proliferation (Peng et al., 2020).
Propriétés
Formule moléculaire |
C35H45N5 |
|---|---|
Poids moléculaire |
535.8 g/mol |
Nom IUPAC |
2,2,7,7,12,12,17,17,22,22-decamethyl-26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene |
InChI |
InChI=1S/C35H45N5/c1-31(2)21-11-13-23(36-21)32(3,4)25-15-17-27(38-25)34(7,8)29-19-20-30(40-29)35(9,10)28-18-16-26(39-28)33(5,6)24-14-12-22(31)37-24/h11-20,36-40H,1-10H3 |
Clé InChI |
PIWWNKNNHBQHEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C(N5)C(C6=CC=C1N6)(C)C)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)
![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)
![[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1253777.png)



![[(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253782.png)
